molecular formula C7H10N2OS3 B3032847 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide CAS No. 56950-66-4

2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide

Cat. No.: B3032847
CAS No.: 56950-66-4
M. Wt: 234.4 g/mol
InChI Key: RUJUORNLIBPCLD-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide is a compound with a unique structure that includes a dithiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with a dithiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the dithiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the dithiazole ring .

Scientific Research Applications

2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide involves its interaction with specific molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dithiazole derivatives such as:

Uniqueness

What sets 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide apart is its specific substitution pattern on the dithiazole ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties compared to other dithiazole derivatives .

Properties

IUPAC Name

2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS3/c1-7(2,3)4(10)8-5-9-6(11)13-12-5/h1-3H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJUORNLIBPCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377675
Record name 12K-560S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56950-66-4
Record name 12K-560S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide

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